N-(噻吩-2-基甲基)环戊胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

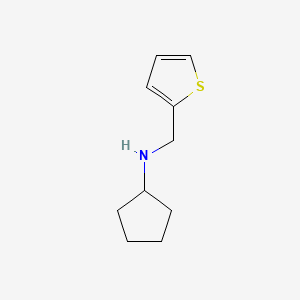

N-(Thiophen-2-ylmethyl)cyclopentanamine is an organic compound with the molecular formula C7H13NS. It is a cyclic amine consisting of a cyclopentane ring with an amine group attached to the 2-thiophene ring. The compound has been studied extensively for its potential applications in medical research, particularly its use as an anti-inflammatory agent and its potential for use as an anti-cancer drug.

科学研究应用

Pharmaceutical Research: Antifungal Agents

N-(thiophen-2-ylmethyl)cyclopentanamine derivatives have been explored for their potential as antifungal agents. These compounds have shown promising results in inhibiting the growth of various fungal pathogens, which can be crucial in treating diseases like candidiasis and aspergillosis. The modification of the thiophene moiety and the cyclopentanamine backbone could lead to the development of new classes of antifungal drugs with improved efficacy and reduced resistance .

Agricultural Chemistry: Fungicides

In the agricultural sector, derivatives of N-(thiophen-2-ylmethyl)cyclopentanamine have been synthesized and tested for their fungicidal activity. They have been found to be effective against crop diseases caused by fungi, such as downy mildew in cucumbers. This application is significant for enhancing crop protection and yield .

Material Science: Corrosion Inhibitors

Thiophene derivatives are known to serve as corrosion inhibitors in industrial applications. By incorporating the N-(thiophen-2-ylmethyl)cyclopentanamine structure into materials, it’s possible to enhance the durability and lifespan of metals by preventing oxidative damage and corrosion, which is vital for infrastructure maintenance .

Organic Electronics: Semiconductors

The thiophene ring is a critical component in the development of organic semiconductors. N-(thiophen-2-ylmethyl)cyclopentanamine derivatives could potentially be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the advancement of flexible and lightweight electronic devices .

Medicinal Chemistry: Anti-inflammatory Drugs

Compounds with a thiophene ring, such as N-(thiophen-2-ylmethyl)cyclopentanamine, have been investigated for their anti-inflammatory properties. These compounds could be further optimized to develop new nonsteroidal anti-inflammatory drugs (NSAIDs) that offer pain relief with fewer side effects .

Anesthetic Formulations: Dental Anesthetics

The structural analogs of N-(thiophen-2-ylmethyl)cyclopentanamine have been utilized as local anesthetics, particularly in dental procedures. The compound’s ability to block voltage-gated sodium channels makes it a candidate for safer and more effective anesthetic formulations .

Neuropharmacology: Sodium Channel Blockers

Research into N-(thiophen-2-ylmethyl)cyclopentanamine has also extended into neuropharmacology, where its derivatives are being studied as potential sodium channel blockers. This application is crucial for the development of treatments for conditions like epilepsy and chronic pain .

Chemical Synthesis: Heterocyclic Compound Synthesis

Lastly, N-(thiophen-2-ylmethyl)cyclopentanamine is valuable in chemical synthesis, particularly in the creation of heterocyclic compounds. Its structure can be used as a building block for synthesizing a wide range of heterocyclic compounds with various biological activities .

属性

IUPAC Name |

N-(thiophen-2-ylmethyl)cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLHPNUFQXBBAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359386 |

Source

|

| Record name | N-(thiophen-2-ylmethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58924-50-8 |

Source

|

| Record name | N-(thiophen-2-ylmethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)

![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1298448.png)

![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)